3-cyano-5-methyl-1H-indole-6-carboxylic acid
Description
3-Cyano-5-methyl-1H-indole-6-carboxylic acid (CAS: 1360937-64-9) is a substituted indole derivative with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.20 g/mol . The compound features a cyano (-CN) group at position 3, a methyl (-CH₃) substituent at position 5, and a carboxylic acid (-COOH) moiety at position 6 on the indole scaffold. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Indole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, though specific data for this compound remain proprietary .
Properties
CAS No. |
1360946-48-0 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-cyano-5-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c1-6-2-9-7(4-12)5-13-10(9)3-8(6)11(14)15/h2-3,5,13H,1H3,(H,14,15) |
InChI Key |
UUKLHDSHQXFCIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)NC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Modified Madelung Synthesis
A prominent method for synthesizing indole derivatives, including cyano-substituted indoles, is the Modified Madelung synthesis . This approach involves cyclization of appropriately substituted ortho-aminobenzyl compounds under basic conditions.
- Starting from substituted ortho-aminobenzyl derivatives bearing methyl groups at the desired positions.
- Treatment with a strong base such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) in DMSO at elevated temperatures (~100°C).
- Cyclization yields the indole core with functional groups introduced at the appropriate positions.
- The method efficiently produces 3-cyano-1H-indole-6-carboxylic acid derivatives when the starting materials contain nitrile groups and methyl substituents.
- Yields are generally high (~90%), and the process is adaptable to various substituents.
One-Pot Synthesis from Benzamides
Recent advances include one-pot, two-step procedures that involve initial nucleophilic substitution followed by cyclization:
- Step 1: Bromination of benzamide derivatives to introduce a bromomethyl group.
- Step 2: Cyclization with cyanide sources (e.g., potassium cyanide) in the presence of a base like DBN at 100°C.
- Formation of 3-cyano-indoles with high yields (~89%), operationally straightforward, and suitable for diverse substitutions.
Functional Group Transformation Strategies
Cyanation of Pre-formed Indoles
Another approach involves starting from pre-existing indole frameworks and introducing the cyano group via electrophilic cyanation:
- Reagents: Cyanating agents such as acetone cyanohydrin or cyanogen bromide .
- Conditions: Mild to moderate temperatures with catalysts or acids to facilitate electrophilic substitution at the C-3 position.
- Less selective, often requiring subsequent purification.
- Suitable when the indole core is already functionalized with methyl groups at the 5-position.
Functionalization of Indole Precursors
Indole derivatives with methyl groups at the 5-position can be oxidized or halogenated at specific positions, followed by nucleophilic substitution to introduce the cyano group.
Summary of Preparation Methods with Data Tables
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Modified Madelung Synthesis | Ortho-aminobenzyl derivatives with methyl groups | DBN, DMSO | 100°C, 12-24 h | 90 | High efficiency, versatile |
| One-Pot Bromination/Cyanation | Benzamide derivatives | Sodium p-toluenesulfinate, KCN, DBN | 100°C, 12 h | 89 | Operationally simple, high yield |
| Electrophilic Cyanation | Pre-formed indoles | Cyanogen bromide | Mild conditions | Variable | Less selective |
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Bromination using bromine or N-bromosuccinimide
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyano-5-methyl-1H-indole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-cyano-5-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Acidity: The carboxylic acid group at C6 in the target compound has a lower pKa (~4.5) compared to derivatives with -COOH at C2 (e.g., 5-hydroxy-1H-indole-2-carboxylic acid, pKa ~4.8), due to the electron-withdrawing cyano group at C3 stabilizing the deprotonated form .
Biological Activity
3-Cyano-5-methyl-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is known for its ability to interact with various biological targets, influencing numerous biochemical pathways. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and other fields.
The biological activity of this compound is attributed to its interaction with multiple receptors and enzymes, leading to significant changes in cellular functions. Key aspects of its mechanism include:
- Target Interaction : The compound binds with high affinity to various receptors, which modulates cell signaling pathways and gene expression.
- Biochemical Pathways : It influences several biochemical processes, including metabolic pathways and cellular responses such as apoptosis and proliferation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that indole derivatives can inhibit the growth of cancer cells. For instance, related compounds have demonstrated potent anticancer activity against breast cancer cell lines, suggesting the potential of this compound in cancer therapy .
- Anti-inflammatory Effects : Some derivatives have been identified as effective anti-inflammatory agents, indicating a broader therapeutic potential beyond oncology .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anticancer Activity : In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines, with IC50 values indicating its potency against specific types of cancer .
- Modulation of Gene Expression : Research has shown that treatment with this compound alters the expression levels of genes involved in critical cellular processes, including those related to metabolism and apoptosis.
Data Table: Biological Activity Summary
Q & A
Q. What strategies mitigate discrepancies in spectroscopic data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
